4-(trans-4-Propylcyclohexyl)benzoyl chloride
CAS No.: 81005-00-7
Cat. No.: VC3853973
Molecular Formula: C16H21ClO
Molecular Weight: 264.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81005-00-7 |
|---|---|
| Molecular Formula | C16H21ClO |
| Molecular Weight | 264.79 g/mol |
| IUPAC Name | 4-(4-propylcyclohexyl)benzoyl chloride |
| Standard InChI | InChI=1S/C16H21ClO/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h8-13H,2-7H2,1H3 |
| Standard InChI Key | OEABBNGVFWXEJP-UHFFFAOYSA-N |
| SMILES | CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)Cl |
| Canonical SMILES | CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a benzoyl chloride group (C₆H₅COCl) attached to a trans-4-propylcyclohexyl ring. The trans configuration ensures that the propyl substituent occupies an equatorial position on the cyclohexane ring, minimizing steric strain . This stereochemical arrangement is critical for its reactivity in acyl-transfer reactions, as the bulky cyclohexyl group influences both electronic and steric effects .
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 81005-00-7 | |
| Molecular Formula | C₁₆H₂₁ClO | |
| Molar Mass | 264.79 g/mol | |
| Synonyms | 4-((1S,4R)-4-Propylcyclohexyl)benzoyl chloride |
Synthesis and Reactivity
Industrial Synthesis Pathways
The compound is typically synthesized via Friedel-Crafts acylation, where trans-4-propylcyclohexane carboxylic acid reacts with thionyl chloride (SOCl₂) to form the corresponding acyl chloride . Alternative routes involve the chlorination of 4-(trans-4-propylcyclohexyl)benzoic acid using phosphorus pentachloride (PCl₅) .
Application in Organic Synthesis
4-(trans-4-Propylcyclohexyl)benzoyl chloride serves as a versatile acylating agent. In a documented reaction, it was used to acylate methyl 3-amino-4-fluorobenzoate in dichloromethane (DCM) with pyridine as a base, yielding a 72% product after purification . The reaction conditions (20°C, 1 hour) highlight its moderate reactivity, which is advantageous for controlling reaction kinetics in multi-step syntheses .
Physicochemical Properties
Table 2: Stock Solution Preparation Guidelines
Research Applications and Future Directions
Current Uses
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Polymer Chemistry: As a monomer in polyamide synthesis, leveraging its rigid cyclohexyl group to enhance thermal stability .
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Pharmaceutical Intermediates: For synthesizing kinase inhibitors and other bioactive molecules requiring stereochemical precision .
Emerging Trends
Recent studies explore its utility in liquid crystal displays (LCDs), where its mesogenic properties could improve electro-optical performance . Additionally, its role in metal-organic frameworks (MOFs) is under investigation for gas storage applications .
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